![molecular formula C16H16BrN3O2 B11114280 2-[(3-Bromophenyl)amino]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11114280.png)
2-[(3-Bromophenyl)amino]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Bromophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 3-bromoaniline with 3-methoxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Bromophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
2-[(3-Bromophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and antifungal agent.
Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.
Mécanisme D'action
The mechanism of action of 2-[(3-Bromophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
- 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
2-[(3-Bromophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of bromophenyl and methoxyphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C16H16BrN3O2 |
|---|---|
Poids moléculaire |
362.22 g/mol |
Nom IUPAC |
2-(3-bromoanilino)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H16BrN3O2/c1-22-15-7-2-4-12(8-15)10-19-20-16(21)11-18-14-6-3-5-13(17)9-14/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+ |
Clé InChI |
IAWMRAJMQCDVBS-VXLYETTFSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)/C=N/NC(=O)CNC2=CC(=CC=C2)Br |
SMILES canonique |
COC1=CC=CC(=C1)C=NNC(=O)CNC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11114198.png)
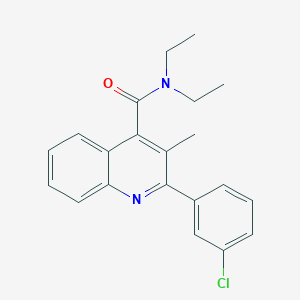
![1-[4-(4-Chlorophenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11114209.png)
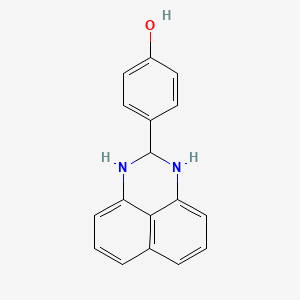
![4-ethyl-2-{[(E)-(3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11114213.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B11114219.png)
![5,5'-oxybis{2-[2-(2-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B11114223.png)
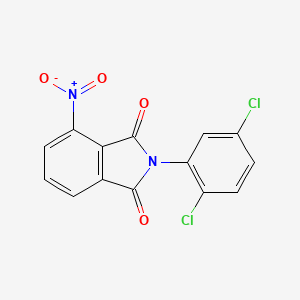
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B11114252.png)

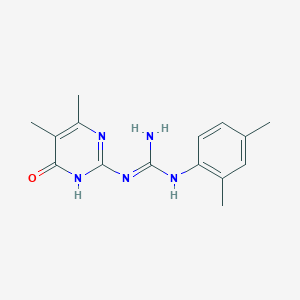
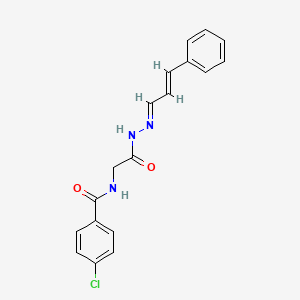
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11114266.png)
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11114273.png)
